![molecular formula C10H8N4S B3290846 4-{1H-Pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine CAS No. 868387-60-4](/img/structure/B3290846.png)
4-{1H-Pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine
Overview
Description
The compound “4-{1H-Pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine” is a derivative of 1H-Pyrrolo[2,3-b]pyridine . It has been studied for its potential activities against FGFR1, 2, and 3 . The compound has shown potent inhibitory activity, particularly compound 4h .
Synthesis Analysis
The synthesis of this compound involves the chemical modification of compound 6, where the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of the base compound, 1H-Pyrrolo[2,3-b]pyridine, consists of a pyrrole ring fused with a pyridine ring . The molecular weight is 118.1359 .Chemical Reactions Analysis
The compound has been found to exhibit potent activities against FGFR1, 2, and 3 . It has also been found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .Physical And Chemical Properties Analysis
The base compound, 1H-Pyrrolo[2,3-b]pyridine, has a molecular weight of 118.1359 . More specific physical and chemical properties of the “4-{1H-Pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine” derivative would require further experimental data.Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c11-10-14-8(5-15-10)7-4-13-9-6(7)2-1-3-12-9/h1-5H,(H2,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICXBMZWAWIRER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C3=CSC(=N3)N)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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